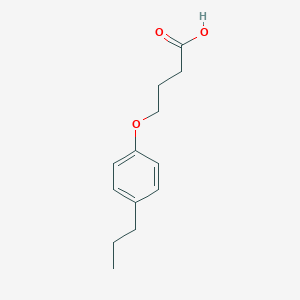
4-(4-propylphenoxy)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-propylphenoxy)butanoic acid, also known as PBPA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBPA is a derivative of phenoxybutyric acid, which is a class of compounds that have been shown to have a variety of physiological effects, including anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 4-(4-propylphenoxy)butanoic Acid is not well understood, but it is thought to involve the modulation of cellular signaling pathways. 4-(4-propylphenoxy)butanoic Acid has been shown to inhibit the activity of several enzymes involved in cellular signaling, including protein kinase C and mitogen-activated protein kinase. Additionally, 4-(4-propylphenoxy)butanoic Acid has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel.
Biochemical and Physiological Effects:
4-(4-propylphenoxy)butanoic Acid has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties. In cancer cells, 4-(4-propylphenoxy)butanoic Acid has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In inflammatory cells, 4-(4-propylphenoxy)butanoic Acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurons, 4-(4-propylphenoxy)butanoic Acid has been shown to modulate neurotransmitter release and synaptic plasticity, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-propylphenoxy)butanoic Acid in lab experiments is its relatively low toxicity and high solubility in water. Additionally, 4-(4-propylphenoxy)butanoic Acid is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using 4-(4-propylphenoxy)butanoic Acid in lab experiments is its limited solubility in organic solvents, which may limit its use in certain experimental protocols.
Future Directions
There are several potential future directions for research on 4-(4-propylphenoxy)butanoic Acid, including its potential applications in drug development and its role in cellular signaling pathways. One possible direction is the development of 4-(4-propylphenoxy)butanoic Acid derivatives with improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to elucidate the mechanism of action of 4-(4-propylphenoxy)butanoic Acid and its role in cellular signaling pathways, which may have implications for the treatment of a variety of diseases.
Synthesis Methods
4-(4-propylphenoxy)butanoic Acid can be synthesized using a variety of methods, including the reaction of 4-bromobutanoic acid with 4-propylphenol in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-(4-propylphenoxy)butanoic Acid, which can be purified using standard techniques, such as recrystallization or column chromatography.
Scientific Research Applications
4-(4-propylphenoxy)butanoic Acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-propylphenoxy)butanoic Acid has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. In neuroscience, 4-(4-propylphenoxy)butanoic Acid has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity. In immunology, 4-(4-propylphenoxy)butanoic Acid has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
properties
Product Name |
4-(4-propylphenoxy)butanoic Acid |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(4-propylphenoxy)butanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-4-11-6-8-12(9-7-11)16-10-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |
InChI Key |
QWIOTFVIEZSCNR-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)O |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)
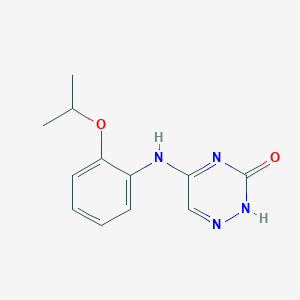
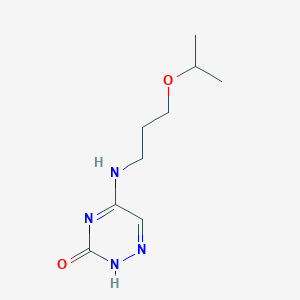
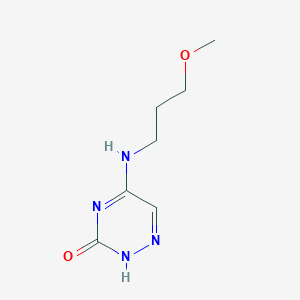
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)
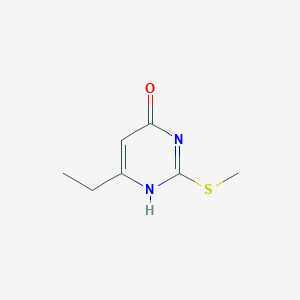
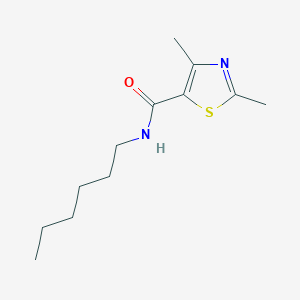
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)